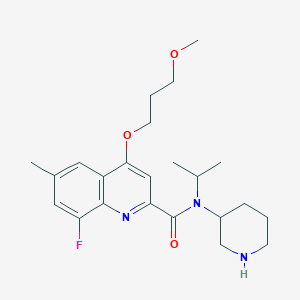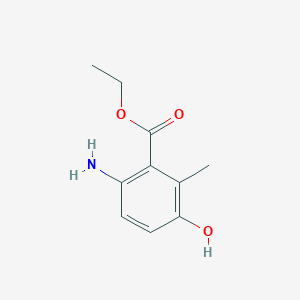
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is a chemical compound with a molecular formula of C8H11BrN2O3S. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, a methyl group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxyethyl and methyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The hydroxyethyl and methyl groups may also contribute to the compound’s overall activity by affecting its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-bromo-N-(2-hydroxyethyl)-N-phenyl-3-pyridinecarboxamide
Uniqueness
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H11BrN2O3S |
|---|---|
Poids moléculaire |
295.16 g/mol |
Nom IUPAC |
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-11(2-3-12)15(13,14)8-4-7(9)5-10-6-8/h4-6,12H,2-3H2,1H3 |
Clé InChI |
ZYNMOQRSPSDWTN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)S(=O)(=O)C1=CC(=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)


![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)

